2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylacetamide
CAS No.: 1040656-27-6
Cat. No.: VC11957151
Molecular Formula: C14H14ClN3OS
Molecular Weight: 307.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040656-27-6 |
|---|---|
| Molecular Formula | C14H14ClN3OS |
| Molecular Weight | 307.8 g/mol |
| IUPAC Name | 2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C14H14ClN3OS/c15-9-2-1-3-11(6-9)17-14-18-12(8-20-14)7-13(19)16-10-4-5-10/h1-3,6,8,10H,4-5,7H2,(H,16,19)(H,17,18) |
| Standard InChI Key | NXTPUCDLSKSAGT-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl |
| Canonical SMILES | C1CC1NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Introduction
2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylacetamide is a synthetic organic compound belonging to the class of thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound has garnered interest for its potential applications in medicinal chemistry due to its structural features, which include a thiazole ring and a substituted acetamide group.
Synthesis Pathway
The synthesis of 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylacetamide typically involves:
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Formation of the Thiazole Core: The reaction begins with the condensation of a chlorophenylamine derivative with thioamide or similar precursors under controlled conditions.
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Introduction of the Acetamide Group: The thiazole intermediate is then reacted with chloroacetyl chloride or related reagents to introduce the acetamide functionality.
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Cyclopropyl Substitution: Finally, cyclopropylamine is used to complete the substitution at the acetamide nitrogen.
This multi-step process requires precise control of reaction conditions to ensure high yield and purity.
Antimicrobial Activity
Thiazole derivatives are widely studied for their antimicrobial properties. The specific structure of this compound allows it to interact with bacterial enzymes or cell membranes, potentially inhibiting growth or replication.
Anticancer Potential
Preliminary studies on related compounds suggest that derivatives containing thiazole rings exhibit cytotoxic effects against cancer cell lines by interfering with cellular signaling pathways or inducing apoptosis.
Anti-inflammatory Effects
The presence of an amine-substituted thiazole ring may enable this compound to inhibit inflammatory mediators such as cyclooxygenase (COX) or lipoxygenase (LOX), making it a candidate for anti-inflammatory drug development.
Analytical Characterization
The compound can be characterized using various spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| 1H-NMR | Signals corresponding to aromatic protons, cyclopropyl protons, and amide hydrogens |
| 13C-NMR | Peaks for carbon atoms in the thiazole ring, chlorophenyl group, and cyclopropane |
| Mass Spectrometry (MS) | Molecular ion peak confirming molecular weight |
| Infrared (IR) | Characteristic bands for N-H stretching (~3300 cm⁻¹) and C=O stretching (~1650 cm⁻¹) |
Molecular Docking Studies
Computational studies suggest that this compound has favorable binding affinities with protein targets such as kinases and bacterial enzymes, indicating its potential as a lead molecule for drug development.
Toxicological Assessment
Preliminary in vitro studies indicate low cytotoxicity toward normal cells at therapeutic concentrations, but further in vivo studies are required to confirm safety.
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